sym-Homo Spermidine-d4 Trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

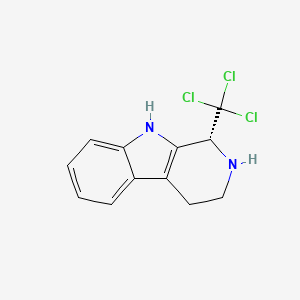

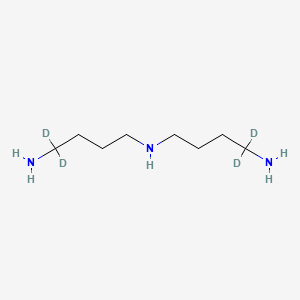

“sym-Homo Spermidine-d4 Trihydrochloride” is an isotopically labelled analogue of Spermidine . It is used as an antineoplastic . The compound is often used in labelling experiments to track the metabolism, transformation, and reactions of compounds within biological systems or experimental setups .

Molecular Structure Analysis

The molecular formula of “sym-Homo Spermidine-d4 Trihydrochloride” is C8H20D4Cl3N3 . The IUPAC name is N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride . The compound has a molecular weight of 272.68 .Physical And Chemical Properties Analysis

“sym-Homo Spermidine-d4 Trihydrochloride” is a solid compound . It has a melting point of over 244°C (decomposition) . It is soluble in methanol and water .Applications De Recherche Scientifique

Cell Growth Stimulation : sym-Homospermidine (HSpe) has been studied for its ability to stimulate the growth of spermidine auxotrophs in Escherichia coli. It was found to be less effective than spermidine and aminopropylcadaverine in this regard (Linderoth & Morris, 1983).

Role in Microbial Polyamine Pools : In Caldariella acidophila, a thermoacidophilic bacterium, spermidine and sym-nor-spermine were identified as major components of the polyamine pool, highlighting its importance in microbial physiology (de Rosa et al., 1978).

Evolution and Gene Transfer : A study explored the evolution and horizontal gene transfer of homospermidine synthase (HSS), which is involved in the biosynthesis of sym-homospermidine. This enzyme has spread across diverse organisms, including bacteria, archaea, and eukaryotes, indicating its broad biological significance (Shaw et al., 2010).

Enzymatic Activity : Research on spermidine/spermine N1-acetyltransferase activity in rat L6 cells showed that sym-homospermidine, among other polyamine analogues, induced significant changes in enzyme activity, suggesting its potential role in polyamine metabolism (Erwin & Pegg, 1986).

Chemotaxonomy in Proteobacteria : The polyamine pattern, including sym-homospermidine, was investigated as a chemotaxonomic marker within Proteobacteria. This study highlighted the use of polyamine patterns, including sym-homospermidine, for classifying and understanding microbial diversity (Busse & Auling, 1988).

Biosynthesis in Plants : The biosynthesis of sym-homospermidine in sandal (Santalum album L.) was investigated, revealing arginine as a key precursor and suggesting a pathway involving Schiff-base formation (Kuttan & Radhakrishnan, 1972).

DNA-binding and Antitumor Studies : Research on Palladium(II) salt and complexes of spermidine, including sym-homospermidine, showed potential antitumor activity and the ability to induce conformational changes in DNA (Navarro‐Ranninger et al., 1992).

Chemical Structure Analysis : The crystal and molecular structure of sym-homospermidine was analyzed, providing insights into its chemical properties and interactions (Ramaswamy & Murthy, 1991).

Propriétés

IUPAC Name |

N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-10H2/i5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODZHRGDSPLRMD-NZLXMSDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCCN)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCNCCCC([2H])([2H])N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747888 |

Source

|

| Record name | N~4~-[4-Amino(4,4-~2~H_2_)butyl](1,1-~2~H_2_)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

sym-Homo Spermidine-d4 Trihydrochloride | |

CAS RN |

856869-03-9 |

Source

|

| Record name | N~4~-[4-Amino(4,4-~2~H_2_)butyl](1,1-~2~H_2_)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.